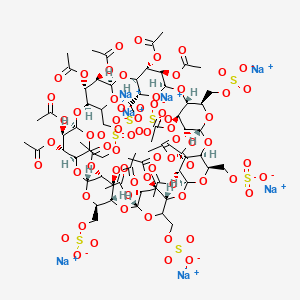
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. This specific compound is characterized by the presence of acetyl and sulfato groups at the 2, 3, and 6 positions of the glucose units, respectively. It is commonly used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt involves multiple steps. Initially, beta-cyclodextrin is acetylated at the 2 and 3 positions using acetic anhydride in the presence of a base such as pyridine. Subsequently, the acetylated product undergoes sulfation at the 6 position using a sulfating agent like sulfur trioxide-pyridine complex. The final product is then neutralized with sodium hydroxide to obtain the sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for acetylation and sulfation reactions, followed by purification steps such as crystallization and filtration to obtain the pure compound .
化学反応の分析
Types of Reactions
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The acetyl and sulfato groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Complexation: The compound can form inclusion complexes with various guest molecules due to its cyclodextrin core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Complexation: The formation of inclusion complexes is usually carried out in aqueous solutions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the acetyl or sulfato groups.
Hydrolysis: The major product is the deacetylated cyclodextrin derivative.
Complexation: The major products are the inclusion complexes with guest molecules.
科学的研究の応用
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt has a wide range of scientific research applications:
作用機序
The mechanism of action of Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt primarily involves the formation of inclusion complexes with guest molecules. The cyclodextrin core provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the acetyl and sulfato groups enhance the solubility and stability of the complex in aqueous solutions. This property is exploited in various applications, including chiral separation and drug delivery .
類似化合物との比較
Heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin Sodium Salt is unique due to its specific substitution pattern, which imparts distinct chemical properties. Similar compounds include:
Heptakis(2,3-diacetyl)-beta-cyclodextrin: Lacks the sulfato groups, resulting in different solubility and complexation properties.
Heptakis(6-sulfato)-beta-cyclodextrin: Lacks the acetyl groups, affecting its hydrophobicity and inclusion complex formation.
Heptakis(2,3-dimethyl-6-sulfato)-beta-cyclodextrin: Contains methyl groups instead of acetyl groups, leading to variations in its chemical reactivity and applications.
特性
分子式 |
C70H91Na7O70S7 |
|---|---|
分子量 |
2437.8 g/mol |
IUPAC名 |
heptasodium;[(1R,3S,5R,6S,8R,10R,11R,13R,15R,16R,18R,21R,23R,26R,28R,30R,31R,33R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate |
InChI |
InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39?,40?,41-,42?,43-,44+,45-,46-,47-,48-,49-,50+,51-,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66+,67-,68-,69-,70-;;;;;;;/m1......./s1 |
InChIキー |
DHGQFTJHHSAHSL-FYLSBAKYSA-G |
異性体SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@H]3[C@H](O[C@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])OC7COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)OC6COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])OC4COS(=O)(=O)[O-])OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















